2,5-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with two methoxy groups at the 2- and 5-positions. The sulfonamide nitrogen is linked via an ethyl chain to a 1,3-thiazole ring, which is further substituted with a 4-methyl group and a 4-methylphenyl group at positions 4 and 2, respectively. Its lipophilic substituents (dimethoxybenzene, methylphenyl-thiazole) may enhance membrane permeability, while the ethyl spacer could modulate conformational flexibility for target binding .
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-5-7-16(8-6-14)21-23-15(2)19(28-21)11-12-22-29(24,25)20-13-17(26-3)9-10-18(20)27-4/h5-10,13,22H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJWYJBBEIMINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups or the thiazole ring.
Reduction: This reaction can affect the sulfonamide group.
Substitution: This reaction can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings .
Scientific Research Applications
2,5-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Functional Groups
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent Effects on Bioactivity
- Thiazole vs. Thiazolidinone: The target’s thiazole ring is aromatic and planar, favoring interactions with hydrophobic enzyme pockets.
- Methoxy vs. Methyl Groups : The target’s 2,5-dimethoxybenzene sulfonamide likely increases electron density and steric bulk compared to the dimethylphenyl group in 847930-99-8, which may reduce solubility but improve target affinity .
- Linker Flexibility : The ethyl chain in the target compound provides moderate conformational freedom, whereas rigid linkers (e.g., oxolane in 951958-28-4) could restrict binding orientation .
Hypothetical Pharmacokinetic Profiles
- Metabolic Stability: Thiazole rings are generally resistant to oxidative metabolism, whereas thiazolidinones (e.g., 951947-54-9) may undergo ring-opening reactions, reducing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
